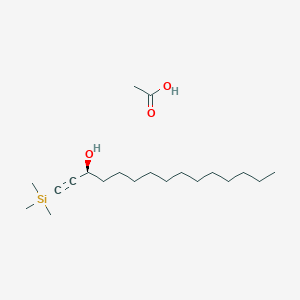

acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol

Beschreibung

Acetic Acid Acetic acid (systematically named ethanoic acid, CH₃COOH) is a simple carboxylic acid with a molecular weight of 60.05 g/mol. It is a colorless liquid with a pungent odor and sour taste, widely recognized as the primary component of vinegar (4–8% by volume) . Its industrial applications include use as a precursor for polymers like polyvinyl acetate and cellulose acetate, as well as in chemical synthesis . Acetic acid is classified as a weak acid due to partial dissociation in aqueous solutions, though concentrated forms are corrosive . Spectroscopic data (IR, UV/Vis, and mass spectra) and thermophysical properties are well-documented in the NIST Chemistry WebBook .

(3S)-1-Trimethylsilylpentadec-1-yn-3-ol

This compound is a silyl-protected alkyne-alcohol with a molecular formula of C₁₈H₃₄OSi (MW: 294.55 g/mol). The trimethylsilyl (TMS) group acts as a protective moiety for the hydroxyl group, enhancing stability during synthetic reactions. The long alkyne chain (pentadec-1-yne) and stereospecific (3S) configuration suggest applications in asymmetric synthesis or as an intermediate in click chemistry, as evidenced by its structural analogs in triazole derivative synthesis .

Eigenschaften

CAS-Nummer |

651718-26-2 |

|---|---|

Molekularformel |

C20H40O3Si |

Molekulargewicht |

356.6 g/mol |

IUPAC-Name |

acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol |

InChI |

InChI=1S/C18H36OSi.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-18(19)16-17-20(2,3)4;1-2(3)4/h18-19H,5-15H2,1-4H3;1H3,(H,3,4)/t18-;/m0./s1 |

InChI-Schlüssel |

JJSUQHCDEVCFEF-FERBBOLQSA-N |

Isomerische SMILES |

CCCCCCCCCCCC[C@@H](C#C[Si](C)(C)C)O.CC(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCC(C#C[Si](C)(C)C)O.CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol typically involves the following steps:

Silylation of Alkyne Alcohol: The starting material, pentadec-1-yn-3-ol, undergoes silylation using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. This reaction forms (3S)-1-trimethylsilylpentadec-1-yn-3-ol.

Acetylation: The silylated alkyne alcohol is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. This step introduces the acetic acid moiety to the compound.

Industrial Production Methods

Industrial production of acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alcohol functionalities. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

Reduction: Pd/C, hydrogen gas (H₂), and other reducing agents.

Substitution: TBAF, nucleophiles, and electrophiles.

Major Products Formed

Oxidation: Carboxylic acids, ketones, and aldehydes.

Reduction: Alkenes and alkanes.

Substitution: Various silyl ether derivatives.

Wissenschaftliche Forschungsanwendungen

Acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and prodrug formulations.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Wirkmechanismus

The mechanism of action of acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol involves interactions with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.

Pathways: It may modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

Functional Group and Reactivity

- Acetic Acid : Contains a carboxyl group (–COOH) that undergoes typical carboxylic acid reactions (e.g., esterification, salt formation). Its acidity (pKa ≈ 4.76) enables buffer applications .

- (3S)-1-Trimethylsilylpentadec-1-yn-3-ol : Features a hydroxyl group protected by a TMS group, rendering it inert under basic or nucleophilic conditions. The terminal alkyne allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .

Physicochemical Properties

Biologische Aktivität

Acetic acid; (3S)-1-trimethylsilylpentadec-1-yn-3-ol, also known as (3S)-OCT-1-YN-3-OL, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (3S)-1-trimethylsilylpentadec-1-yn-3-ol

- CAS Number : 32556-71-1

- Molecular Formula : C_{18}H_{36}O_{2}Si

- Molecular Weight : 318.56 g/mol

- Structure : The compound features a terminal alkyne and a hydroxyl functional group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that acetic acid derivatives exhibit antimicrobial activity. For instance, acetic acid itself has been documented to possess bactericidal properties against various bacterial strains. Studies have shown that compounds with similar structures can disrupt bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

Acetic acid has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are involved in chronic inflammatory diseases. The presence of the trimethylsilyl group in (3S)-1-trimethylsilylpentadec-1-yn-3-ol may enhance its ability to penetrate biological membranes, potentially increasing its efficacy in reducing inflammation.

Cytotoxicity and Cancer Research

Preliminary studies have indicated that certain acetylenic alcohols exhibit cytotoxic effects on cancer cell lines. The mechanism is thought to involve the induction of apoptosis through the activation of caspases and modulation of the cell cycle. Further research is necessary to elucidate the specific pathways involved for (3S)-1-trimethylsilylpentadec-1-yn-3-ol.

Case Studies

The biological activities of acetic acid; (3S)-1-trimethylsilylpentadec-1-yn-3-ol can be attributed to several mechanisms:

- Membrane Disruption : Similar compounds disrupt bacterial membranes, leading to cell death.

- Cytokine Modulation : The compound may inhibit cytokine production, reducing inflammation.

- Apoptotic Pathways Activation : Induction of apoptosis through caspase activation is a potential pathway for its cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.